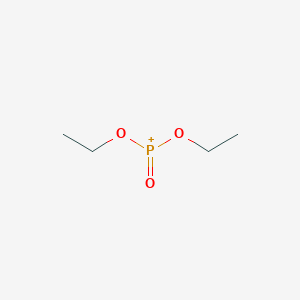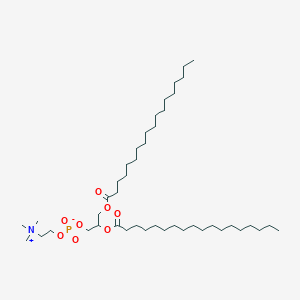
Fluorescein isothiocyanate-phenylglyoxal
Overview
Description
Fluorescein isothiocyanate-phenylglyoxal is a compound that combines the properties of fluorescein isothiocyanate and phenylglyoxal. Fluorescein isothiocyanate is a derivative of fluorescein, widely used in various applications due to its fluorescent properties. Phenylglyoxal is a reagent known for its ability to modify arginine residues in proteins. The combination of these two compounds results in a versatile reagent used in biochemical and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein isothiocyanate is typically synthesized by reacting fluorescein with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition . Phenylglyoxal can be synthesized by the oxidation of acetophenone using selenium dioxide or other oxidizing agents . The combination of fluorescein isothiocyanate and phenylglyoxal involves a straightforward mixing of the two reagents under controlled conditions to ensure the stability of the final product.
Industrial Production Methods
Industrial production of fluorescein isothiocyanate involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain high-purity fluorescein isothiocyanate . Phenylglyoxal production on an industrial scale involves similar steps, with additional safety measures due to the reactive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Fluorescein isothiocyanate-phenylglyoxal undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols, forming thiourea derivatives.
Oxidation and Reduction: Phenylglyoxal can undergo oxidation to form benzoic acid derivatives or reduction to form phenylglycol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols.
Oxidation and Reduction: Oxidizing agents such as selenium dioxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products
Substitution Reactions: The major products are thiourea derivatives and conjugates with proteins or other biomolecules.
Oxidation and Reduction: The major products include benzoic acid derivatives and phenylglycol.
Scientific Research Applications
Fluorescein isothiocyanate-phenylglyoxal is used in various scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying nucleophiles in chemical reactions.
Biology: Employed in labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Mechanism of Action
The mechanism of action of fluorescein isothiocyanate-phenylglyoxal involves the interaction of the isothiocyanate group with nucleophiles, forming stable thiourea bonds. This interaction allows the compound to label proteins and other biomolecules, making them detectable by fluorescence. The phenylglyoxal moiety reacts with arginine residues in proteins, modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate: A widely used fluorescent labeling reagent with similar properties but lacks the phenylglyoxal moiety.
Phenylglyoxal: A reagent used for modifying arginine residues but does not possess fluorescent properties.
Alexa Fluor 488: A fluorescent dye with greater photostability and fluorescence intensity compared to fluorescein isothiocyanate.
Uniqueness
Fluorescein isothiocyanate-phenylglyoxal is unique due to its dual functionality, combining the fluorescent properties of fluorescein isothiocyanate with the reactivity of phenylglyoxal. This combination allows for versatile applications in labeling and detecting biomolecules, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(4-oxaldehydoylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O7S/c32-14-24(35)15-1-3-16(4-2-15)30-28(39)31-17-5-8-21-20(11-17)27(36)38-29(21)22-9-6-18(33)12-25(22)37-26-13-19(34)7-10-23(26)29/h1-14,33-34H,(H2,30,31,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTUNFZGCNPOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151539 | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-39-1 | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116843391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)




![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)






